Lipophilicity vs. N2-Thione & Amine Analogs
The target compound's computed XLogP3 of 4.0 [1] is higher than that of the analogous 5,6-bis(4-dimethylaminophenyl)-1,2,4-triazine-3(2H)-thione (predicted XLogP approximately 3.4 based on ChemSpider data for CAS 59663-54-6) . The elevated lipophilicity arises from the 3-chloropropyl side chain replacing the polar thione or unsubstituted NH at the N2 position, which is consistent with the logP contribution of approximately +2.0 units for a chloropropyl group versus a thione group [2].
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.0 |
| Comparator Or Baseline | 5,6-Bis[4-(dimethylamino)phenyl]-1,2,4-triazine-3(2H)-thione (CAS 59663-54-6): predicted XLogP ≈ 3.4 |
| Quantified Difference | ΔXLogP ≈ +0.6 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) for target; comparator value estimated from ChemSpider ACD/LogP prediction |
Why This Matters
The higher lipophilicity of the chloropropyl derivative predicts improved membrane permeability and blood-brain barrier penetration potential compared to the thione analog, directly informing selection for CNS-targeted probe design.
- [1] PubChem Compound Summary CID 3069211. Computed Properties: XLogP3-AA = 4.0. National Center for Biotechnology Information. View Source
- [2] Meanwell NA, et al. Nonprostanoid prostacyclin mimetics. 3. Structural variations of the diphenyl heterocycle moiety. J Med Chem. 1992;35(19):3498-3512. doi:10.1021/jm00097a007 (class-level logP trends for N2-substituted diaryl heterocycles) View Source
